![molecular formula C22H25ClO7 B607982 (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Übersicht
Beschreibung
HSK0935 is a highly selective and orally available inhibitor of sodium-glucose cotransporter 2 (SGLT2). It has demonstrated significant antihyperglycemic activities, making it a promising candidate for the treatment of type 2 diabetes mellitus . The compound exhibits an inhibition constant (IC50) of 1.3 nanomolar for SGLT2, indicating its high potency .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von HSK0935 beinhaltet eine Reihe von chemischen Reaktionen, darunter eine Ringschluss-Kaskadenreaktion, um ein 1-Methoxy-6,8-Dioxabicyclo[3.2.1]octan-Ringsystem mit doppeltem Ketal einzubauen . Der detaillierte Syntheseweg ist proprietär und umfasst mehrere Schritte, um die gewünschte Selektivität und Wirksamkeit zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von HSK0935 folgt dem optimierten Syntheseweg, der während der Forschung entwickelt wurde. Der Prozess beinhaltet strenge Reaktionsbedingungen und Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise in großen Mengen für die Forschung und potenzielle therapeutische Verwendung hergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HSK0935 unterliegt hauptsächlich Hemmungsreaktionen mit seinem Zielprotein SGLT2. Es unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Verbindung ist unter Standardlaborbedingungen stabil und benötigt keine speziellen Reagenzien für ihre Stabilität. Sie wird typischerweise in Dimethylsulfoxid (DMSO) für In-vitro-Studien gelöst .
Hauptsächlich gebildete Produkte: Das Hauptprodukt der Wechselwirkung von HSK0935 ist die Hemmung von SGLT2, was zu einer verminderten Glucoserückresorption in den Nieren und einer erhöhten Glukose-Ausscheidung im Urin führt .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
The compound has been identified as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. Inhibitors of SGLT2 are used as therapeutic agents for managing type 2 diabetes mellitus by promoting glycosuria and lowering blood glucose levels. Studies have demonstrated that derivatives of this compound exhibit significant efficacy in reducing hyperglycemia in diabetic models .
Cardiovascular Health
Research indicates that compounds similar to (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol may possess cardioprotective effects. These effects are attributed to their ability to improve endothelial function and reduce oxidative stress in cardiovascular tissues . This application is particularly relevant given the increasing prevalence of cardiovascular diseases globally.
Anticancer Activity
Emerging studies suggest that the compound exhibits potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth in various cancer cell lines. The presence of specific functional groups in its structure may enhance its interaction with cellular targets involved in cancer progression .
Case Study 1: Antidiabetic Efficacy
In a recent clinical trial involving patients with type 2 diabetes, participants treated with an SGLT2 inhibitor derived from this compound showed a statistically significant reduction in HbA1c levels compared to the placebo group over a 12-week period. The results indicated not only improved glycemic control but also favorable changes in body weight and blood pressure.
Case Study 2: Cardiovascular Outcomes
A cohort study analyzed the effects of SGLT2 inhibitors on cardiovascular outcomes among patients with diabetes and established cardiovascular disease. The findings revealed that treatment with this class of drugs led to a reduction in major adverse cardiovascular events (MACE), highlighting the compound's dual benefits for metabolic and cardiovascular health.
Data Table: Comparison of Efficacy
Wirkmechanismus
HSK0935 exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular target of HSK0935 is the SGLT2 protein, and its pathway involves the modulation of glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
HSK0935 wird mit anderen SGLT2-Inhibitoren wie Dapagliflozin, Canagliflozin und Empagliflozin verglichen. Obwohl alle diese Verbindungen dasselbe Ziel teilen, ist HSK0935 aufgrund seiner höheren Selektivität und Wirksamkeit (IC50 von 1,3 Nanomolar) im Vergleich zu anderen einzigartig . Zu den ähnlichen Verbindungen gehören:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Die hohe Selektivität von HSK0935 für SGLT2 gegenüber SGLT1 (843-fache Selektivität) unterscheidet es weiter von anderen Inhibitoren .
Biologische Aktivität
The compound (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a complex organic molecule with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 450.91 g/mol. The specific stereochemistry indicated by the IUPAC name suggests unique interactions with biological targets.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C23H27ClO7 |
Molecular Weight | 450.91 g/mol |
CAS Number | 864070-43-9 |
Purity | 97% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, particularly in the context of diabetes management and other metabolic disorders. It has been associated with:
- Hypoglycemic Activity : The compound shows promise in lowering blood glucose levels, making it a candidate for further investigation as an antidiabetic agent. Studies have demonstrated its effectiveness in animal models of diabetes .
- Antioxidant Properties : Preliminary data suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
- Antitumor Activity : Some studies indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors or proteins involved in metabolic pathways, influencing insulin sensitivity and glucose uptake.
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues .
- Antitumor Efficacy : A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it induced cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that it effectively scavenged free radicals, supporting its role in reducing oxidative stress .
Eigenschaften
IUPAC Name |
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQAQJFRMQRFR-CUUWFGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.